Malabaricone C

Content Navigation

Malabaricone C addresses the need for a defined SMS2 inhibitor and apoptosis inducer with consistent activity.

- Exhibits 2-fold greater SMS2 inhibition than analog Malabaricone B, ensuring target selectivity.

- Demonstrates 4.6-fold higher cytotoxicity against MCF-7 breast cancer cells vs. curcumin, enabling clear apoptotic studies.

- Shows lower human cell cytotoxicity (200 µM) compared to Malabaricone A/B, ideal for antimicrobial screens.

- Validated in gastric ulcer model with 50% greater healing efficacy than Malabaricone B.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

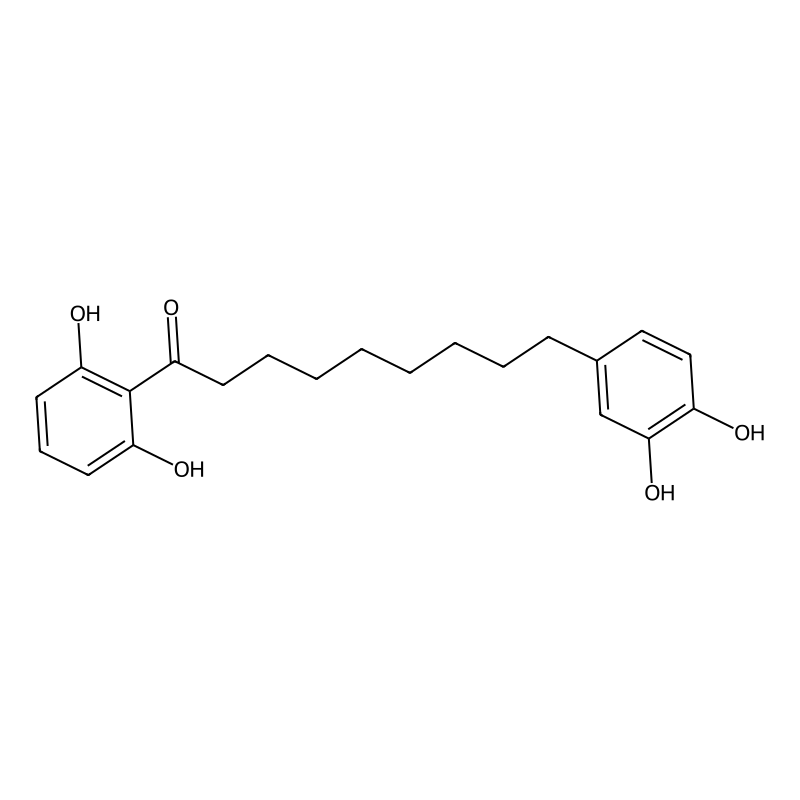

Malabaricone C is a naturally occurring diarylnonanoid, a class of phenolic compounds isolated from plants of the Myristicaceae family, such as *Myristica malabarica* and *Myristica fragrans*. Structurally identified as 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)-1-nonanone, it is recognized for a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This established bioactivity makes it a valuable tool for investigating cellular pathways related to cancer, inflammation, and microbial pathogenesis, particularly where specific structural features, like its catechol moiety, are hypothesized to drive therapeutic effects.

Research Fit

References

- [1] Sivadas, N., Kaul, G., Akhir, A., Shukla, M., Govind, M. G., Dan, M., ... & Chopra, S. (2023). Naturally Derived Malabaricone B as a Promising Bactericidal Candidate Targeting Multidrug-Resistant Staphylococcus aureus also Possess Synergistic Interactions with Clinical Antibiotics. Antibiotics, 12(10), 1483.

- [2] Patro, B. S., Bauri, A. K., Mishra, S., & Chattopadhyay, S. (2005). Antioxidant activity of Myristica malabarica extracts and their constituents. Journal of agricultural and food chemistry, 53(17), 6912-6918.

- [3] Kundu, K., Tyagi, M., Saha, A., Kumar, A., Manna, A., & Chattopadhyay, S. (2010). Comparative nuclease and anti-cancer properties of the naturally occurring malabaricones. Bioorganic & medicinal chemistry, 18(19), 7067-7075.

- [4] Kang, S. S., Lee, M. K., Choi, Y., Lee, Y., & Kim, Y. S. (2012). Molecular mechanism of the anti-inflammatory activity of a natural diarylnonanoid, malabaricone C. International immunopharmacology, 14(3), 254-261.

Selecting Malabaricone C over its close structural analogs like Malabaricone A, B, or D is critical for achieving reproducible and targeted results. These compounds, while related, exhibit significant differences in biological potency and mechanism of action due to subtle variations in their chemical structures, such as the presence and position of hydroxyl or methoxy groups. For instance, the B-ring catechol moiety in Malabaricone C is essential for its superior copper-dependent DNA nuclease activity, a property not shared by analogs lacking this feature, like Malabaricone A and D. Furthermore, Malabaricone C and B show distinct potencies in cytotoxicity and enzyme inhibition assays, making them non-interchangeable for studies targeting specific cellular outcomes. Using a crude plant extract or a different malabaricone analog would introduce unacceptable variability, confounding experimental data and compromising the validity of research aimed at specific molecular targets.

Substitution Risk

References

- [1] Kundu, K., Tyagi, M., Saha, A., Kumar, A., Manna, A., & Chattopadhyay, S. (2010). Comparative nuclease and anti-cancer properties of the naturally occurring malabaricones. Bioorganic & medicinal chemistry, 18(19), 7067-7075.

- [2] Lee, J. H., Kim, H. N., Kim, J. K., Kim, J. B., & Jeong, H. G. (2023). Arg-Gingipain Inhibition and Anti-bacterial Activity Selective for Porphyromonas gingivalis by Malabaricone C. The Journal of the Korean Society for Applied Biological Chemistry, 66, 1-6.

- [3] Lee, S. Y., Min, J., Kim, S., Lee, H., Lee, J. W., & Kim, Y. C. (2023). Insights into the inhibitory activities of neolignans and diarylnonanoid derivatives from nutmeg (Myristica fragrans Houtt.) seeds on soluble epoxide hydrolase using in vitro and in silico approaches. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2249767.

Breast Cancer Cell Cytotoxicity

In studies evaluating anticancer properties, Malabaricone C demonstrates significantly greater cytotoxicity against the MCF-7 human breast cancer cell line than curcumin, a widely used benchmark phenolic compound. Malabaricone C exhibited an IC50 value of 5.26 µM, indicating a more than 4.6-fold higher potency compared to curcumin, which had an IC50 of 24.46 µM in the same assay. This enhanced activity is directly linked to its superior ability to induce apoptosis via oxidative DNA damage, a mechanism dependent on its distinct chemical structure.

| Evidence Dimension | Cytotoxicity (IC50) |

| Target Compound Data | 5.26 ± 1.20 µM |

| Comparator Or Baseline | Curcumin: 24.46 ± 3.32 µM |

| Quantified Difference | 4.65-fold more potent |

| Conditions | MCF-7 human breast cancer cell line. |

For oncology researchers, this demonstrates a significantly stronger, mechanistically distinct cytotoxic effect, making it a more potent tool for studying apoptosis in breast cancer models than the common substitute, curcumin.

SMS2 IC50 1.5 μM

Selective SMS2 Inhibition

Malabaricone C is a potent inhibitor of sphingomyelin synthase (SMS), particularly SMS2, an enzyme implicated in metabolic diseases. In a lysate-based assay, Malabaricone C inhibited SMS2 with an IC50 of 1.5 µM. This is twice the potency observed for its close analog Malabaricone B, which showed an IC50 of 3.0 µM for SMS2 in the same study. This specific and potent enzyme inhibition makes Malabaricone C a precise tool for investigating lipid metabolism pathways related to obesity and insulin resistance.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | 1.5 µM (for SMS2) |

| Comparator Or Baseline | Malabaricone B: 3.0 µM (for SMS2) |

| Quantified Difference | 2-fold more potent |

| Conditions | Lysate-based assay of SMS2 expressed in SMS1/2 double knockout mouse fibroblast cells. |

This twofold increase in potency against a specific enzyme isoform allows for more targeted and dose-efficient studies in metabolic research, reducing the potential for off-target effects compared to less potent analogs.

NanB 3.6 μM, NanC 2.9 μM

Host Cell Cytotoxicity Advantage

When assessing safety profiles, Malabaricone C demonstrates a more favorable therapeutic window compared to its analogs at higher concentrations. In an LDH release assay using SH-SY5Y human neuroblastoma cells, Malabaricone C induced only 30.26% cytotoxicity at a high concentration of 200 µM. In contrast, under identical conditions, Malabaricone B and Malabaricone A were significantly more cytotoxic, causing 44.61% and 50.45% cell death, respectively.

| Evidence Dimension | Cytotoxicity (% LDH Release) |

| Target Compound Data | 30.26% at 200 µM |

| Comparator Or Baseline | Malabaricone B: 44.61% at 200 µM | Malabaricone A: 50.45% at 200 µM |

| Quantified Difference | 32% less cytotoxic than Malabaricone B; 40% less cytotoxic than Malabaricone A |

| Conditions | SH-SY5Y human neuroblastoma cells treated for 24 hours. |

This lower intrinsic cytotoxicity provides a wider experimental concentration range before host cell viability is compromised, which is critical for accurately interpreting results in antimicrobial or antiparasitic screens.

Gastric Ulcer Healing Efficacy

In an in vivo model of indomethacin-induced gastric ulceration in mice, Malabaricone C demonstrated superior healing properties compared to Malabaricone B. Treatment with Malabaricone C (10 mg/kg) reduced the ulcer index by 88.4%, an efficacy comparable to the standard drug omeprazole (86.1% reduction). Malabaricone B, at the same dose, was significantly less effective, reducing the ulcer index by only 60.3%. This highlights a distinct in vivo functional advantage for Malabaricone C in models of gastric healing and inflammation.

| Evidence Dimension | Ulcer Index Reduction (%) |

| Target Compound Data | 88.4% reduction |

| Comparator Or Baseline | Malabaricone B: 60.3% reduction | Omeprazole (benchmark): 86.1% reduction |

| Quantified Difference | 47% more effective healing than Malabaricone B |

| Conditions | In vivo mouse model of indomethacin-induced gastric ulceration, 10 mg/kg dose. |

For researchers studying gastrointestinal inflammation and tissue repair, Malabaricone C offers a significantly more potent effect than its close analog, enabling the use of lower effective doses and providing a clearer therapeutic signal in preclinical models.

Breast Cancer Apoptosis Research

Due to its 4.6-fold greater cytotoxicity against MCF-7 cells compared to curcumin, Malabaricone C is the right choice for studies designed to induce and investigate the mechanisms of apoptosis in hormone-receptor-positive breast cancer models. Its potency allows for clearer, more robust results at lower concentrations.

SMS2 in Metabolic Syndrome Models

With a twofold higher inhibitory potency against sphingomyelin synthase 2 (SMS2) than Malabaricone B, this compound is specifically suited for dissecting the role of SMS2 in diet-induced obesity and lipid metabolism, offering greater target selectivity in both in vitro and in vivo systems.

Antimicrobial & Antiparasitic Screening

Exhibiting significantly lower cytotoxicity to human cells at high concentrations (e.g., 200 µM) than Malabaricone A or B, Malabaricone C is the preferred analog for high-throughput screens where maintaining host cell viability is essential to identify specific antimicrobial or antiparasitic activity.

Gastrointestinal Healing Research

Demonstrating healing efficacy nearly 50% greater than Malabaricone B and comparable to omeprazole in a gastric ulcer model, Malabaricone C is a superior candidate for in vivo studies aimed at discovering and validating novel therapeutic agents for inflammatory gastrointestinal conditions.

Application Fit Matrix

References

- [1] Kundu, K., Tyagi, M., Saha, A., Kumar, A., Manna, A., & Chattopadhyay, S. (2010). Comparative nuclease and anti-cancer properties of the naturally occurring malabaricones. Bioorganic & medicinal chemistry, 18(19), 7067-7075.

- [2] Othman, M. A., Yuyama, K., Murai, Y., Igarashi, Y., & Mikami, D. (2019). Malabaricone C as Natural Sphingomyelin Synthase Inhibitor against Diet-Induced Obesity and Its Lipid Metabolism in Mice. ACS medicinal chemistry letters, 10(8), 1154–1158.

- [3] Bawqar, A. A., Khan, I., Al-Hizab, F. A., Al-Warhi, T., Al-Qahtani, A. M., Al-Ahdal, M. A., ... & Al-Salahi, R. (2024). Brain-Eating Amoeba Meets Plant Defense: In Vitro and In Silico Evaluation of Malabaricones as Potent Anti-Naegleria fowleri Agents. Pharmaceuticals, 17(3), 384.

- [4] Maity, P., Bauri, A. K., & Chattopadhyay, S. (2008). Healing properties of malabaricone B and malabaricone C, against indomethacin-induced gastric ulceration and mechanism of action. European journal of pharmacology, 578(2-3), 300-312.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Thiol antioxidants sensitize malabaricone C induced cancer cell death via reprogramming redox sensitive p53 and NF-κB proteins in vitro and in vivo

Mrityunjay Tyagi, Ajay Kumar Bauri, Subrata Chattopadhyay, Birija Sankar PatroPMID: 31945496 DOI: 10.1016/j.freeradbiomed.2020.01.011

Abstract

Specific focus on "redox cancer therapy" by targeting drugs to redox homeostasis of the cancer cells is growing rapidly. Recent clinical studies showed that N-acetyl cysteine (NAC) treatment significantly decreased the metabolic heterogeneity and reduced Ki67 (a proliferation marker) with simultaneous enhancement in apoptosis of tumor cells in patients. However, it is not yet precisely known how thiol antioxidants enhance killing of cancer cells in a context dependent manner. To this end, we showed that a dietary compound, malabaricone C (mal C) generated copious amounts of reactive oxygen species (ROS) and also reduced GSH level in lung cancer cells. Paradoxically, although antioxidants supplementation reduced mal C-induced ROS, thiol-antioxidants (NAC/GSH) restored intracellular GSH level but enhanced DNA DSBs and apoptotic cell death induced by mal C. Our results unraveled two tightly coupled biochemical mechanisms attributing this sensitization process by thiol antioxidants. Firstly, thiol antioxidants enable the "catechol-quinone redox cycle" of mal C and ameliorate ROS generation and bio-molecular damage (DNA and protein). Secondly, thiol antioxidants cause rapid glutathionylation of transcription factors [p53, p65 (NF-κB) etc.], oxidized by mal C, and abrogates their nuclear sequestration and transcription of the anti-apoptotic genes. Furthermore, analyses of the mitochondrial fractions of p53 expressing and silenced cells revealed that cytoplasmic accumulation of glutathionylated p53 (p53-SSG) triggers a robust mitochondrial death process. Interestingly, mutation of redox sensitive cysteine residues at 124, 141 and 182 position in p53 significantly reduces mal C plus NAC mediated sensitization of cancer cells. The preclinical results, in two different tumor models in mice, provides further support our conclusion that NAC is able to sensitize mal C induced suppression of tumor growth in vivo.Evaluation of Antioxidant and Anti-α-glucosidase Activities of Various Solvent Extracts and Major Bioactive Components from the Seeds of

Cai-Wei Li, Yi-Cheng Chu, Chun-Yi Huang, Shu-Ling Fu, Jih-Jung ChenPMID: 33171671 DOI: 10.3390/molecules25215198

Abstract

is a well-known species for flavoring many food products and for formulation of perfume and medicated balm. It is also used to treat indigestion, stomach ulcers, liver disorders, and, as emmenagogue, diaphoretic, diuretic, nervine, and aphrodisiac. We examined antioxidant properties and bioactive compounds in various solvent extracts from the seeds of. Methanol, ethanol, and acetone extracts exhibited relatively strong antioxidant activities by 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide radical, and hydroxyl radical scavenging tests. Furthermore, methanol extracts also displayed significant anti-α-glucosidase activity. Examined and compared to the various solvent extracts for their chemical compositions using HPLC analysis, we isolated the ten higher content compounds and analyzed antioxidant and anti-α-glucosidase activities. Among the isolates, dehydrodiisoeugenol, malabaricone B and malabaricone C were main antioxidant components in seeds of

. Malabaricone C exhibited stronger antioxidant capacities than others based on lower half inhibitory concentration (IC

) values in DPPH and ABTS radical scavenging assays, and it also showed significant inhibition of α-glucosidase. These results shown that methanol was found to be the most efficient solvent for extracting the active components from the seeds of

, and this material is a potential good source of natural antioxidant and α-glucosidase inhibitor.

Antidiabetic potential of phytochemicals isolated from the stem bark of Myristica fatua Houtt. var. magnifica (Bedd.) Sinclair

B Prabha, S Neethu, S Lekshmy Krishnan, D R Sherin, M Madhukrishnan, R Ananthakrishnan, K B Rameshkumar, T K Manojkumar, P Jayamurthy, K V RadhakrishnanPMID: 29789207 DOI: 10.1016/j.bmc.2018.05.020

Abstract

Phytochemical investigation of the stem bark of Myristica fatua Houtt. led to the isolation of a new compound 1 (3-tridecanoylbenzoic acid), along with six known acylphenols (2-7). All the compounds displayed moderate inhibitory activity on α-amylase and significant activity on α-glucosidase; however malabaricone B (6) and C (7) were identified as potent α-glucosidase inhibitors with ICvalues of 63.70 ± 0.546, and 43.61 ± 0.620 µM respectively. Acylphenols (compounds 3-7) also showed significant antiglycation property. The molecular docking and dynamics simulation studies confirmed the efficient binding of malabaricone C with C-terminus of human maltase-glucoamylase (2QMJ). Malabaricone B also enhanced the 2-NBDG [2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy glucose] uptake in L6 myotubes. These findings demonstrate that acylphenols isolated from Myristica fatua Houtt. can be considered as a lead scaffold for the treatment of type II diabetes mellitus.

Total Syntheses of Malabaricones B and C via a Cross-Metathesis Strategy

Kshama Kundu, Sandip K NayakPMID: 28581739 DOI: 10.1021/acs.jnatprod.6b01119

Abstract

The malabaricones A-D belong to the class of diarylnonanoids isolated from the Myristicaceae family of plants. Although malabaricone C displayed various interesting biological activities, its isolation remains tedious due to its close chemical similarity to malabaricones A, B, and D. Therefore, development of an efficient synthesis route has become essential to cater to the need of large amounts of malabaricone C for its pharmacological profiling. So far there is only one report of the synthesis of malabaricone C through a lengthy sequence of reactions. We have developed an efficient and short route for the syntheses of malabaricones B and C, which will also provide a convenient access to all other members of the malabaricone family. Synthesis of an important building block, ω-aryl heptyl bromide, employed in the synthesis was realized by adopting a cross-metathesis reaction as the key step.Sialidase inhibitory activity of diarylnonanoid and neolignan compounds extracted from the seeds of Myristica fragrans

Ji-Young Park, Su Hwan Lim, Bo Ram Kim, Hyung Jae Jeong, Hyung-Jun Kwon, Gyu-Yong Song, Young Bae Ryu, Woo Song LeePMID: 28551100 DOI: 10.1016/j.bmcl.2017.05.055

Abstract

Sialidases are key virulence factors that remove sialic acid from host cell surface glycans, thus unmasking receptors to facilitate bacterial adherence and colonization. In this study, we report the isolation and characterization of novel inhibitors of the Streptococcus pneumoniae sialidases NanA, NanB, and NanC from Myristica fragrans seeds. Of the isolated compounds (1-12), malabaricone C showed the most pneumococcal sialidases inhibition (ICof 0.3μM for NanA, 3.6μM for NanB, and 2.9μM for NanC). These results suggested that malabaricone C and neolignans could be potential agents for combating S. pneumoniae infection agents.

Acylphenols and dimeric acylphenols from Myristica maxima Warb

Muhamad Aqmal Othman, Yasodha Sivasothy, Chung Yeng Looi, Abdulwali Ablat, Jamaludin Mohamad, Marc Litaudon, Khalijah AwangPMID: 27072985 DOI: 10.1016/j.fitote.2016.04.004

Abstract

Giganteone E (1), a new dimeric acylphenol was isolated as a minor constituent from the bark of Myristica maxima Warb. The structure of 1 was established on the basis of 1D and 2D NMR techniques and LCMS-IT-TOF analysis. Malabaricones A-C (2-4), giganteones A and C (5 and 6), maingayones A and B (7 and 8), maingayic acid B (9) and β-sitosteryl oleate (10) were also characterized in this plant for the first time. Compound 10 was identified for the first time in the Myristicaceae. Compounds 2 and 5 were active against human prostate cancer cell-lines, thus making this the first report on the prostate cancer inhibiting potential of acylphenols and dimeric acylphenols. Compounds 1, 4, 5, 7 and 8 exhibited potent DPPH free radical scavenging activity. This is the first report on their free radical scavenging capacity.HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans)

Sharon Chiu, Thomas Wang, Martin Belski, Ehab A AbourashedPMID: 27396199 DOI:

Abstract

Many studies on the biological activities of nutmeg continue to appear in the literature. The most common targets include GIT, CNS, oxidative stress and inflammation. However, results obtained from most studies are often inconsistent due to the variability of utilized samples, lack of standardized nutmeg products or insufficient amounts of pure compounds for comprehensive follow-up investigation. To address the consistency and supply issue we utilized available technology to develop a reproducible procedure for preparation of specific extracts and isolation of the major phenolic constituents present in nutmeg kemel. A well-defined and reproducible sequence of extraction, fractionation and chromatographic purification was adopted and was guided by HPLC fingerprinting. Spectroscopic methods, mainly NMR, and mass spectrometry were utilized to identify each compound. Thirteen compounds were isolated in a pure form and identified as: elemicin (1), isoelemicin (2), myristicin (4), surinamensin (5), malabaricone C (6), 2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l- acetoxy-(3,4-dimethoxyphenyl)-propyl ester (7), methoxylicarin A (8), licarin A (9), malabaricone B (10), licarin C (11), 5'-methoxylicarin B (12), licarin B (13), and 2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l-methyl-5-methoxy-1,2-dihydrobenzofuran (3, a new compound). With repeated isolation runs, these pure compounds can be prepared in quantities sufficient for biological evaluation as needed. The availability of purified compounds will also allow the development of specific, accurate, and sensitive analytical procedures for pharmacokinetic studies and for quality control of nutmeg products. Both aspects are essential for nutmeg-focused drug discovery. The same approach can also be adapted to other medicinal plants of potential interest.Mechanism of the anti-hypertensive property of the naturally occurring phenolic, malabaricone C in DOCA-salt rats

Jitesh S Rathee, Birija S Patro, Lindsay Brown, Subrata ChattopadhyayPMID: 26503350 DOI: 10.3109/10715762.2015.1112005

Abstract

In this study, we studied whether chronic oral administration of the natural antioxidant, malabaricone C (mal C) can reduce blood pressure (BP) and attenuate cardio-vascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. The dose of mal C for its anti-hypertensive action was optimized by measuring the systolic BP (SBP). DOCA-salt rats showed very high SBP, associated with organ hypertrophy, collagen depositions, and inflammatory infiltrations in cardiac and aortic sections, reduced plasma total antioxidant status and NO level, and increased levels of TBARS, PGI2 as well as vasoconstrictors (AVP, Big ET, and ET-1). DOCA-salt also reduced smooth muscle- and endothelium-dependent vascular relaxation in rats. Mal C reversed all these changes of the DOCA-salt rats and improved their vascular reactivity. Mal C exerts anti-hypertensive property in DOCA-salt rats by reducing oxidative stress and organ hypertrophy, and improving endothelial and vascular functions. Given that mal C has appreciable natural abundance and is non-toxic to rodents, further studies would help in establishing its medicinal potential against hypertension.Malabaricone C Attenuates Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Ulceration by Decreasing Oxidative/Nitrative Stress and Inflammation and Promoting Angiogenic Autohealing

Madhuri Basak, Tarun Mahata, Sreemoyee Chakraborti, Pranesh Kumar, Bolay Bhattacharya, Sandip Kumar Bandyopadhyay, Madhusudan Das, Adele Stewart, Sudipta Saha, Biswanath MaityPMID: 31830804 DOI: 10.1089/ars.2019.7781

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs), among the most commonly used drugs worldwide, are associated with gastrointestinal (GI) complications that severely limit the clinical utility of this essential class of pain medications. Here, we mechanistically dissect the protective impact of a natural product, malabaricone C (Mal C), on NSAID-induced gastropathy.Mal C dose dependently diminished erosion of the stomach lining and inflammation in mice treated with NSAIDs with the protective impact translating to improvement in survival. By decreasing oxidative and nitrative stress, Mal C treatment prevented NSAID-induced mitochondrial dysfunction and cell death; nuclear factor κ-light-chain enhancer of activated B cell induction, release of proinflammatory cytokines and neutrophil infiltration; and disruptions in the vascular endothelial growth factor/endostatin balance that contributes to mucosal autohealing. Importantly, Mal C failed to impact the therapeutic anti-inflammatory properties of multiple NSAIDs in a model of acute inflammation. In all assays tested, Mal C proved as or more efficacious than the current first-line therapy for NSAID-dependent GI complications, the proton pump inhibitor omeprazole.

Given that omeprazole-mediated prophylaxis is, itself, associated with a shift in NSAID-driven GI complications from the upper GI to the lower GI system, there is a clear and present need for novel therapeutics aimed at ameliorating NSAID-induced gastropathy. Mal C provided significant protection against NSAID-induced gastric ulcerations impacting multiple critical signaling cascades contributing to inflammation, cell loss, extracellular matrix degradation, and angiogenic autohealing.

Thus, Mal C represents a viable lead compound for the development of novel gastroprotective agents.

Malabaricone C-containing mace extract inhibits safrole bioactivation and DNA adduct formation both in vitro and in vivo

Erryana Martati, Rungnapa Boonpawa, Johannes H J van den Berg, Alicia Paini, Albertus Spenkelink, Ans Punt, Jacques Vervoort, Peter J van Bladeren, Ivonne M C M RietjensPMID: 24508526 DOI: 10.1016/j.fct.2014.01.043

Abstract

Safrole, present in mace and its essential oils, causes liver tumors in rodents at high dose levels due to formation of a DNA reactive 1'-sulfooxysafrole. The present study identifies malabaricone C as a mace constituent able to inhibit safrole DNA adduct formation at the level of sulfotransferase mediated bioactivation. This inhibition was incorporated into physiologically based biokinetic rat and human models. Dosing safrole at 50mg/kg body weight and malabaricone C-containing mace extract at a ratio reflecting the relative presence in mace, and assuming 100% or 1% uptake of malabaricone C-containing mace extract, the model predicted inhibition of 1'-sulfooxysafrole formation for rats and humans by 90% and 100% or 61% and 91%, respectively. To validate the model, mace extract and safrole were co-administered orally to Sprague-Dawley rats. LC-ECI-MS/MS based quantification of DNA adduct levels revealed a significant (p<0.01) 55% reduction of safrole DNA adduct formation by malabaricone C-containing mace extract in the liver of rats exposed to safrole. The data obtained were used to perform a refined risk assessment of safrole. Overall, the results suggest a lower tumor incidence when safrole would be tested within a relevant food matrix containing sulfotransferase inhibitors compared to dosing pure safrole.Explore Compound Types